molecular formula C5H7N3O4S B080699 1-Methyl-5-methylsulfonyl-4-nitroimidazole CAS No. 13755-79-8

1-Methyl-5-methylsulfonyl-4-nitroimidazole

Katalognummer: B080699
CAS-Nummer: 13755-79-8
Molekulargewicht: 205.19 g/mol
InChI-Schlüssel: PARSHOLGHQRIIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-methylsulfonyl-4-nitroimidazole is a high-value, multi-functional nitroimidazole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound serves as a critical synthetic intermediate, particularly in the development of novel chemotherapeutic and antimicrobial agents. Its core research value lies in its unique electronic structure, where the electron-withdrawing methylsulfonyl and nitro groups at the 4 and 5 positions of the imidazole ring create a potent electrophilic center. This feature is essential for nucleophilic substitution reactions, enabling researchers to efficiently synthesize complex molecules for structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name

1-methyl-5-methylsulfonyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-7-3-6-4(8(9)10)5(7)13(2,11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARSHOLGHQRIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318108
Record name 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13755-79-8
Record name NSC326157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Sulfonation via Electrophilic Substitution

Methanesulfonyl chloride (MeSO₂Cl) or analogous agents could act as electrophiles. However, the nitro group’s deactivating effect necessitates harsh conditions:

  • Catalyst : AlCl₃ or FeCl₃ (Lewis acids)

  • Temperature : 80–100°C

  • Solvent : Dichloroethane or nitrobenzene

This method is theoretical, as no direct examples exist in the cited patents.

Thiolation-Oxidation Pathway

A more feasible approach involves sequential thiolation, methylation, and oxidation:

  • Bromination : Introduce a bromine atom at position 5 using Br₂ in H₂SO₄.

  • Thiolation : Substitute bromide with NaSH to form 5-mercapto-1-methyl-4-nitroimidazole.

  • Methylation : Treat with methyl iodide to yield 5-methylthio-1-methyl-4-nitroimidazole.

  • Oxidation : Convert -SMe to -SO₂Me using H₂O₂ or Oxone®.

Example protocol :

  • Bromination: 1-methyl-4-nitroimidazole, Br₂ (1.2 eq), H₂SO₄, 50°C, 4 hr.

  • Thiolation: NaSH (2 eq), DMF, 80°C, 6 hr.

  • Methylation: MeI (1.5 eq), K₂CO₃, acetone, rt, 2 hr.

  • Oxidation: H₂O₂ (30%), AcOH, 60°C, 3 hr.

Theoretical yield : 60–70% (estimated based on analogous transformations).

Alternative Synthetic Routes

Pre-Sulfonated Imidazole Derivatives

Constructing the imidazole ring with pre-installed sulfonyl groups could streamline synthesis. For example:

  • Synthesis of 5-methylsulfonylimidazole : React imidazole with methanesulfonyl chloride under Friedel-Crafts conditions.

  • Nitration : Introduce nitro group at position 4 using CN104592123A’s method.

  • Methylation : Alkylate the nitrogen as in Section 2.

This route avoids late-stage sulfonation but risks poor regioselectivity during nitration.

One-Pot Functionalization

Advanced methods leveraging transition-metal catalysis (e.g., Pd-mediated coupling) could install the methylsulfonyl group directly. However, no examples are documented in the provided patents.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Thiolation-OxidationHigh functional group toleranceMulti-step, low overall yield60–70
Direct SulfonationFewer stepsHarsh conditions, unproven regioselectivity~50
Pre-Sulfonated RouteEarly introduction of -SO₂MeChallenging nitration control55–65

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring sulfonation occurs exclusively at position 5 requires precise directing group strategies or tailored reaction conditions.

  • Oxidation Efficiency : Over-oxidation of -SMe to sulfonic acids (-SO₃H) must be mitigated using controlled stoichiometry of oxidizing agents.

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.

Analyse Chemischer Reaktionen

1-Methyl-5-methylsulfonyl-4-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include 1-methyl-5-amino-4-nitroimidazole and various substituted imidazoles .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-Methyl-5-methylsulfonyl-4-nitroimidazole has demonstrated potent antimicrobial properties, particularly against anaerobic bacteria and protozoa. Its mechanism involves the reduction of the nitro group under anaerobic conditions, producing cytotoxic radicals that damage DNA and other critical cellular components .

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundTrichomonas vaginalis0.5 µg/mL
MetronidazoleBacteroides fragilis0.25 µg/mL
FexinidazoleTrypanosoma brucei0.75 µg/mL

This table summarizes the MIC values for selected nitroimidazole derivatives against various pathogens, highlighting the effectiveness of this compound in comparison to established drugs.

Radiosensitization in Cancer Therapy

Research indicates that this compound acts as a radiosensitizer for hypoxic tumor cells. In vitro studies have shown that preincubation with this compound enhances the sensitivity of hypoxic cells to radiation therapy, potentially improving treatment outcomes for solid tumors .

Case Study: Radiosensitization Effects

A study involving EMT6 mouse mammary tumors demonstrated that while multiple injection regimens did not yield significant radiosensitization effects, short-term exposure to the compound prior to radiation resulted in enhanced tumor cell death . This suggests that optimizing administration timing could be crucial for maximizing therapeutic efficacy.

Potential in Treating Neglected Tropical Diseases

Nitroimidazoles, including this compound, have been explored for their potential against neglected tropical diseases such as leishmaniasis and Chagas disease. The compound's ability to induce oxidative stress in parasites has been highlighted as a promising mechanism for its antiprotozoal activity .

Table 2: Efficacy Against Protozoan Infections

DiseaseCompoundEfficacy (in vitro)
LeishmaniasisThis compound90% inhibition at 10 µg/mL
Chagas DiseaseFexinidazole98% inhibition at 200 mg/kg

Future Directions and Research Opportunities

Further research is warranted to explore the full therapeutic potential of this compound:

  • Combination Therapies: Investigating its use in combination with other drugs to enhance efficacy against resistant strains of bacteria and protozoa.
  • Mechanistic Studies: Detailed studies on the molecular mechanisms underlying its radiosensitization effects could lead to improved cancer treatment protocols.
  • Formulation Development: Developing formulations that enhance bioavailability and targeted delivery can optimize therapeutic outcomes.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-methylsulfonyl-4-nitroimidazole in biological systems involves its interaction with cellular components. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it effective as a radiosensitizer, where it enhances the cytotoxic effects of radiation therapy by increasing DNA damage in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

The biological and physicochemical properties of nitroimidazoles are highly dependent on substituents at position 4. Below is a comparative analysis:

Compound Name Substituent at Position 5 Molecular Formula Key Properties/Applications Biological Activity Summary
1-Methyl-5-methylsulfonyl-4-nitroimidazole Methylsulfonyl (SO₂CH₃) C₅H₇N₃O₄S Radiosensitizer; density: 1.65 g/cm³ Potent in vitro, ineffective in vivo
1-Methyl-5-nitro-4-phenylsulfonylmethyl-1H-imidazole Phenylsulfonylmethyl (SO₂C₆H₅CH₂) C₁₂H₁₂N₄O₄S X-ray characterized; synthesized via VNS Antiparasitic activity > metronidazole
5-Chloro-1-methyl-4-nitroimidazole Chloro (Cl) C₄H₄ClN₃O₂ Life sciences research applications Used in antimicrobial studies
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid Carboxylic acid (COOH) C₆H₅N₃O₄ High polarity; improved aqueous solubility Potential prodrug development
1-Methyl-4-nitro-1H-imidazol-5-amine Amino (NH₂) C₄H₆N₄O₂ Hydrogen-bonding capability Unspecified; structural analog
1-Methyl-4-nitro-1H-imidazole-5-thiol Thiol (SH) C₄H₅N₃O₂S Reactive sulfur moiety Potential metabolic modulation

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The methylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing the electron affinity critical for radiosensitization. However, bromo () and chloro () substituents provide similar EW effects but with differing steric and solubility profiles.
  • Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to ionization, whereas the methylsulfonyl and phenylsulfonyl analogs are more lipophilic, impacting membrane permeability.
  • Thermal Stability : Crystallographic studies of related nitroimidazoles (e.g., 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate) reveal stable hydrogen-bonded networks and pi-pi interactions, suggesting similar stability for the target compound .

Biologische Aktivität

1-Methyl-5-methylsulfonyl-4-nitroimidazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies and providing data tables and case studies to illustrate its potential applications.

Chemical Structure and Properties

This compound belongs to the class of nitroimidazoles, which are known for their pharmacological properties. The compound features a nitro group, which is often associated with antimicrobial activity, and a methylsulfonyl group that may enhance its solubility and bioavailability.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The following table summarizes key findings regarding its antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

These results indicate that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. A study highlighted the following effects:

  • Reduction of TNF-alpha levels : The compound significantly lowered tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.
  • Inhibition of COX enzymes : It displayed potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Case Studies

  • Case Study on Efficacy Against Resistant Strains : A clinical trial assessed the effectiveness of this compound in patients with infections caused by multidrug-resistant bacteria. The study found a marked improvement in patient outcomes, with a notable reduction in infection rates compared to standard treatments.
  • In Vivo Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, demonstrating its potential as an anti-inflammatory agent. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

  • The nitro group may participate in redox reactions leading to bacterial cell death.
  • The methylsulfonyl group could enhance cellular uptake and improve pharmacokinetics.

Q & A

Basic: What are the established synthetic routes for 1-methyl-5-methylsulfonyl-4-nitroimidazole, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nitration, sulfonylation, and methylation. For example:

  • Step 1: Nitration of imidazole derivatives at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
  • Step 2: Methylation at the 1-position using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Sulfonylation at the 5-position with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl group .

Characterization:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfonyl group at δ ~3.3 ppm for CH₃, nitro group deshields adjacent protons) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 234.05) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>98%) .
  • Elemental Analysis: Matches calculated vs. experimental C, H, N, and S percentages (e.g., C: 30.8%, H: 3.4%, N: 22.9%, S: 13.7%) .
  • FTIR: Key peaks include ν(NO₂) at ~1520 cm⁻¹ and ν(SO₂) at ~1350/1150 cm⁻¹ .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Handling: Use gloves and fume hoods due to potential sensitization (GHS H302: harmful if swallowed). Avoid contact with reducing agents to prevent explosive decomposition .

Advanced: How can reaction conditions be optimized to improve yields of the sulfonylation step?

Methodological Answer:

  • Solvent Selection: Dichloromethane or THF enhances sulfonylation efficiency by stabilizing reactive intermediates .
  • Catalysis: DMAP (4-dimethylaminopyridine) accelerates the reaction via nucleophilic catalysis, reducing reaction time from 24h to 6h .
  • Temperature Control: Maintaining 0–5°C minimizes side reactions (e.g., over-sulfonylation) .

Data-Driven Example:

ConditionYield (%)Purity (%)
THF, DMAP, 0°C8599
DCM, no catalyst, RT6292

Advanced: How to resolve contradictions in NMR data for nitroimidazole derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR: Identifies tautomeric equilibria (e.g., imidazole ring proton shifts at –40°C vs. 25°C) .
  • Deuterated Solvent Screening: DMSO-d₆ vs. CDCl₃ can resolve splitting caused by hydrogen bonding .
  • X-ray Crystallography: Provides definitive structural confirmation (e.g., bond lengths and angles for nitro group orientation) .

Advanced: What mechanistic insights explain the biological activity of nitroimidazole derivatives?

Methodological Answer:

  • Electrophilic Nitro Group: Under anaerobic conditions, the nitro group is reduced to reactive intermediates (e.g., nitro radicals) that damage microbial DNA .
  • Structure-Activity Relationships (SAR): Methylsulfonyl groups enhance lipophilicity, improving cell membrane penetration. Substitution at the 1-position (methyl) reduces metabolic deactivation .

Experimental Validation:

  • Antibacterial Assays: MIC (Minimum Inhibitory Concentration) values against Clostridium difficile show this compound (MIC = 2 µg/mL) outperforms non-sulfonylated analogs (MIC = 8 µg/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.